3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with isopropyl mercaptan under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, at elevated temperatures ranging from 120°C to 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Similar in structure but lacks the isopropyl sulfanyl group.
Cyclobutanone derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of the isopropyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H12O3S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-oxo-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
XMSOAYYNDLZGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
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